

Technical Guide: Physical Properties of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Cat. No.: B117303

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Introduction

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is an aromatic ketone of interest in medicinal chemistry and synthetic organic chemistry. As a substituted acetophenone, its chemical structure, featuring a hydroxyl group ortho to the acetyl moiety and a trifluoromethoxy group para to the hydroxyl group, imparts specific physical and chemical properties that are critical for its application in drug design and as a synthetic intermediate. This document provides a detailed overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates a key synthetic pathway.

Physical and Chemical Properties

The following table summarizes the key physical and chemical identification properties for **2'-Hydroxy-5'-(trifluoromethoxy)acetophenone**. It should be noted that while properties such as boiling point, density, and solubility are crucial for experimental design, verified experimental values for this specific compound are not readily available in published literature.

Property	Value	Source(s)
IUPAC Name	1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone	N/A
Synonyms	2-Acetyl-4-(trifluoromethoxy)phenol	[1]
CAS Number	146575-64-6	[1][2]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	[2]
Molecular Weight	220.15 g/mol	[2]
Melting Point	30 °C	[2]
Boiling Point	Data not available	N/A
Density	Data not available	[3]
Solubility	Data not available	N/A

Experimental Protocols

The following sections detail standardized laboratory protocols for the determination of key physical properties and for the structural characterization of solid organic compounds like **2'-Hydroxy-5'-(trifluoromethoxy)acetophenone**.

Melting Point Determination

The melting point is a fundamental physical property used to determine the purity of a crystalline solid.[4]

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The melting point range is the temperature interval from the first appearance of liquid (onset of melting) to the complete liquefaction of the sample.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[4]
- Thermometer or digital temperature probe[5]
- Mortar and pestle or spatula for sample preparation

Procedure:

- Sample Preparation: Place a small amount of **2'-Hydroxy-5'-(trifluoromethoxy)acetophenone** on a clean, dry surface. Crush the solid into a fine powder. Dip the open end of a capillary tube into the powder and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.[4][5][6]
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. Then, allow the apparatus to cool and perform a second measurement with a fresh sample.
- Measurement: When the temperature is approximately 10-15°C below the expected melting point, slow the heating rate to 1-2°C per minute.[6]
- Observation: Record the temperature (T_1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T_2) at which the last crystal melts.[5][6]
- Reporting: The melting point is reported as the range $T_1 - T_2$.

Spectroscopic Characterization

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For this compound, ^1H NMR would confirm the presence and connectivity of hydrogen atoms on the aromatic ring and the acetyl group, while ^{13}C NMR would identify all unique carbon environments.[7][8]

Procedure (General):

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- **Analysis:** Place the NMR tube in the spectrometer. Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- **Data Interpretation:**
 - ^1H NMR: Expect a singlet for the methyl protons ($-\text{COCH}_3$) around δ 2.5-2.6 ppm. The aromatic protons should appear as multiplets in the δ 6.8-8.0 ppm region. The hydroxyl proton ($-\text{OH}$) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[\[8\]](#)[\[9\]](#)
 - ^{13}C NMR: Expect distinct signals for the methyl carbon, the carbonyl carbon (downfield, \sim 197-204 ppm), and the aromatic carbons, including those bonded to the hydroxyl and trifluoromethoxy groups.[\[7\]](#)[\[10\]](#)

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[\[11\]](#)

Procedure (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.[\[12\]](#)
- **Analysis:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum.
- **Data Interpretation:** Key expected absorption bands include:
 - A broad O-H stretch for the hydroxyl group (\sim 3200-3600 cm^{-1}).
 - Aromatic C-H stretches (\sim 3000-3100 cm^{-1}).[\[11\]](#)

- A strong C=O stretch for the ketone group ($\sim 1650\text{-}1680\text{ cm}^{-1}$), with the wavenumber lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding. [\[11\]](#)
- C-O and C-F stretches associated with the trifluoromethoxy group.
- Aromatic C=C ring stretching vibrations ($\sim 1450\text{-}1600\text{ cm}^{-1}$).[\[11\]](#)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[\[13\]](#) It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[\[14\]](#)[\[15\]](#)

Procedure (General, using Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., $10\text{-}100\text{ }\mu\text{g/mL}$) in a suitable volatile solvent like methanol or acetonitrile.[\[16\]](#)
- Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
- Analysis: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[\[14\]](#)
- Data Interpretation:
 - The molecular ion peak $[\text{M}+\text{H}]^+$ (in positive mode) or $[\text{M}-\text{H}]^-$ (in negative mode) should be observed, confirming the molecular weight of 220.15 g/mol .
 - Fragmentation patterns can provide structural clues. For instance, loss of the acetyl group is a common fragmentation pathway for acetophenones.

Synthetic Pathway Visualization

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone can be synthesized via the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[\[17\]](#)[\[18\]](#)[\[19\]](#) The regioselectivity (ortho vs. para substitution) is often temperature-dependent, with higher

temperatures favoring the formation of the ortho-isomer, which is the desired product in this case.[17][18]



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